Cdc20-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H22Cl3N7O4 |

|---|---|

Molecular Weight |

518.8 g/mol |

IUPAC Name |

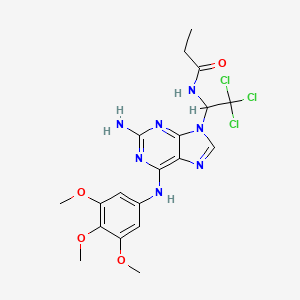

N-[1-[2-amino-6-(3,4,5-trimethoxyanilino)purin-9-yl]-2,2,2-trichloroethyl]propanamide |

InChI |

InChI=1S/C19H22Cl3N7O4/c1-5-12(30)26-17(19(20,21)22)29-8-24-13-15(27-18(23)28-16(13)29)25-9-6-10(31-2)14(33-4)11(7-9)32-3/h6-8,17H,5H2,1-4H3,(H,26,30)(H3,23,25,27,28) |

InChI Key |

CBXLKUIAHMQCJX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC(C(Cl)(Cl)Cl)N1C=NC2=C(N=C(N=C21)N)NC3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Cdc20 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell division cycle 20 (Cdc20) is a pivotal regulator of the cell cycle, primarily functioning as a co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[1][2][3] The APC/C-Cdc20 complex targets key mitotic proteins for proteasomal degradation, thereby ensuring the timely progression of mitosis.[3][4] Dysregulation and overexpression of Cdc20 are hallmarks of various human cancers, making it an attractive target for therapeutic intervention. This guide delineates the fundamental mechanism of action of Cdc20 inhibitors, providing a technical overview for researchers and drug development professionals.

The Role of Cdc20 in Cell Cycle Progression

Cdc20 is an essential protein that governs the transition from metaphase to anaphase. Its primary function is to bind to and activate the APC/C. This activation is crucial for the recognition and subsequent ubiquitination of two key substrates:

-

Securin: An inhibitory protein that sequesters the protease Separase. The degradation of securin liberates Separase, which then cleaves the cohesin rings holding sister chromatids together, initiating anaphase.

-

S- and M-phase Cyclins (e.g., Cyclin B): The destruction of these cyclins leads to the inactivation of cyclin-dependent kinases (Cdks), which is a prerequisite for mitotic exit.

The interaction between Cdc20 and its substrates is highly specific, often mediated by recognition motifs such as the Destruction Box (D-box) and the KEN-box present on the substrate proteins.

The APC/C-Cdc20 Signaling Pathway

The activation of the APC/C by Cdc20 is a tightly regulated process. During early mitosis, the phosphorylation of APC/C core subunits by mitotic kinases promotes the binding of Cdc20. The resulting APC/C-Cdc20 complex then ubiquitinates its substrates, marking them for degradation by the 26S proteasome. This cascade of events is critical for the proper segregation of chromosomes and the completion of cell division.

Figure 1. Simplified signaling pathway of APC/C-Cdc20 activation and function during mitosis.

Mechanism of Action of Cdc20 Inhibitors

Cdc20 inhibitors are small molecules designed to disrupt the function of the APC/C-Cdc20 complex. The primary mechanism of action for these inhibitors is the prevention of substrate recognition and binding. By occupying the binding pockets on Cdc20 that would normally interact with the D-box or KEN-box of substrates like securin and cyclin B, these inhibitors effectively halt the ubiquitination process.

This inhibition leads to the accumulation of APC/C-Cdc20 substrates, which in turn triggers the Spindle Assembly Checkpoint (SAC). The sustained activation of the SAC arrests the cell in mitosis, preventing the transition to anaphase. Prolonged mitotic arrest ultimately induces apoptosis (programmed cell death), which is a desirable outcome in cancer therapy.

Figure 2. Conceptual diagram illustrating the mechanism of action of a Cdc20 inhibitor.

Quantitative Data for Cdc20 Inhibitor Characterization

The following table provides a template for summarizing the key quantitative data for a novel Cdc20 inhibitor.

| Parameter | Description | Value |

| IC50 | The concentration of the inhibitor required to reduce the activity of the APC/C-Cdc20 complex by 50%. | |

| Ki | The inhibition constant, indicating the binding affinity of the inhibitor to Cdc20. | |

| EC50 | The concentration of the inhibitor that induces a 50% maximal response in a cell-based assay (e.g., cell viability). | |

| GI50 | The concentration of the inhibitor that causes 50% growth inhibition in a cell proliferation assay. | |

| In Vivo Efficacy | A measure of the inhibitor's effect in a preclinical animal model (e.g., tumor growth inhibition). |

Experimental Protocols

In Vitro APC/C-Cdc20 Ubiquitination Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of the APC/C-Cdc20 complex.

Objective: To measure the IC50 of a test compound against APC/C-Cdc20-mediated ubiquitination of a fluorescently labeled substrate.

Materials:

-

Purified, active APC/C

-

Recombinant Cdc20

-

E1 and E2 ubiquitin-conjugating enzymes

-

Ubiquitin

-

ATP

-

Fluorescently labeled substrate (e.g., a peptide containing a D-box)

-

Test compound (Cdc20 inhibitor)

-

Assay buffer (e.g., Tris-HCl, NaCl, MgCl2, DTT)

-

384-well microplate

-

Plate reader capable of detecting fluorescence polarization or intensity

Methodology:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the assay buffer, E1, E2, ubiquitin, and ATP.

-

Add the test compound or DMSO (vehicle control) to the respective wells.

-

Add recombinant Cdc20 and purified APC/C to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorescently labeled substrate.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding a stop solution (e.g., EDTA in buffer).

-

Read the fluorescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Figure 3. Experimental workflow for an in vitro APC/C-Cdc20 ubiquitination assay.

Cell-Based Mitotic Arrest Assay

Objective: To determine the ability of a Cdc20 inhibitor to induce mitotic arrest in a cancer cell line.

Materials:

-

Cancer cell line known to overexpress Cdc20 (e.g., HeLa, HCT116)

-

Complete cell culture medium

-

Test compound

-

Nocodazole (positive control for mitotic arrest)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Primary antibody against a mitotic marker (e.g., anti-phospho-histone H3)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

High-content imaging system or flow cytometer

Methodology:

-

Seed cells in a 96-well imaging plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound or controls (DMSO, nocodazole) for 24 hours.

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody and DAPI.

-

Acquire images using a high-content imaging system or analyze by flow cytometry.

-

Quantify the percentage of cells positive for the mitotic marker (mitotic index).

-

Plot the mitotic index against the compound concentration to determine the EC50 for mitotic arrest.

Conclusion

Cdc20 is a validated and compelling target for the development of novel anti-cancer therapeutics. Inhibitors of Cdc20 act by preventing the recognition and ubiquitination of key mitotic substrates, leading to prolonged mitotic arrest and subsequent apoptosis in cancer cells. The technical guidance and experimental frameworks provided herein offer a solid foundation for researchers engaged in the discovery and characterization of next-generation Cdc20-targeted therapies.

References

The Discovery and Synthesis of Cdc20-IN-1: A Novel Inhibitor for Triple-Negative Breast Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cell division cycle 20 (Cdc20) is a pivotal regulator of the cell cycle, primarily functioning as a co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase. The APC/C-Cdc20 complex targets key mitotic proteins, such as cyclin B1 and securin, for proteasomal degradation, thereby facilitating the transition from metaphase to anaphase.[1] Overexpression of Cdc20 has been implicated in the pathogenesis of various human cancers, including triple-negative breast cancer (TNBC), making it an attractive target for therapeutic intervention. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Cdc20-IN-1 (also known as Compound E1), a novel and specific inhibitor of Cdc20 with promising anti-tumor activity.

Discovery of this compound

The discovery of this compound stems from a focused effort to develop potent and specific small-molecule inhibitors of Cdc20 for the treatment of TNBC. The design of this compound is based on the scaffold of Apcin, a known Cdc20 inhibitor that competitively binds to the D-box binding site of Cdc20, thereby preventing the recognition and subsequent ubiquitination of its substrates.[2]

The development of this compound was guided by a structure-activity relationship (SAR) study aimed at enhancing the anti-proliferative activity of Apcin derivatives. The core strategy involved the modification of the Apcin scaffold to improve its binding affinity and cellular efficacy. This led to the synthesis of a series of novel compounds, among which this compound (Compound E1) emerged as a lead candidate due to its potent and selective inhibitory activity against Cdc20.

Synthesis of this compound

The chemical synthesis of this compound is a multi-step process. While the specific reaction conditions and intermediates are detailed in the primary literature, a generalized synthetic scheme is presented below. The synthesis typically starts from commercially available precursors and involves key steps such as condensation, cyclization, and functional group modifications to build the final molecular architecture.

Chemical Structure of this compound:

-

Molecular Formula: C₁₉H₂₂Cl₃N₇O₄

-

Molecular Weight: 518.78 g/mol

-

SMILES: O=C(CC)NC(C(Cl)(Cl)Cl)N(C=N1)C2=C1C(NC3=CC(OC)=C(OC)C(OC)=C3)=NC(N)=N2[3]

Biological Activity of this compound

This compound has demonstrated significant anti-proliferative activity against various human cancer cell lines, particularly those associated with triple-negative breast cancer. The biological activity of this compound has been quantified using various in vitro assays, with the key findings summarized in the tables below.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (μM) | Assay | Incubation Time |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.43 | MTT | 96 hours |

| MCF7 | Breast Adenocarcinoma | 10.26 | MTT | 96 hours |

| MDA-MB-468 | Triple-Negative Breast Cancer | 7.24 | MTT | 96 hours |

Data sourced from MedChemExpress, citing Zhao SF, et al. Eur J Med Chem. 2024.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Cdc20 signaling pathway and a general experimental workflow for the evaluation of Cdc20 inhibitors like this compound.

Caption: Cdc20 signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for the evaluation of Cdc20 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are representative protocols for the key experiments used in the evaluation of this compound.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effect of a compound on cancer cells and to determine its IC₅₀ value.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MCF7, MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) for 96 hours. Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Autophagy Assay

This assay is used to determine if the compound induces autophagy in cancer cells.

-

Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for a specified period (e.g., 24 or 48 hours).

-

Western Blotting:

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against autophagy markers such as LC3-I/II and p62.

-

Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) system. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

-

-

Fluorescence Microscopy:

-

Transfect cells with a GFP-LC3 plasmid.

-

Treat the cells with this compound.

-

Fix the cells and visualize the GFP-LC3 puncta formation using a fluorescence microscope. An increase in the number of puncta per cell indicates autophagy activation.

-

Cell Cycle Analysis

This assay determines the effect of the compound on cell cycle progression.

-

Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

-

Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain them with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using cell cycle analysis software. An accumulation of cells in the G2/M phase would be consistent with the inhibition of Cdc20.

Conclusion and Future Directions

This compound is a promising novel inhibitor of Cdc20 with potent anti-proliferative activity against triple-negative breast cancer cells. Its discovery highlights the potential of targeting the cell cycle machinery for cancer therapy. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound, including its in vivo efficacy, safety profile, and potential for combination therapies. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers interested in advancing the field of Cdc20-targeted cancer therapeutics.

References

An In-Depth Technical Guide to the Cellular Target of Cdc20-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cell division cycle 20 (Cdc20) is a pivotal regulator of the cell cycle, primarily functioning as a co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase. The APC/C, in conjunction with Cdc20, targets a multitude of proteins for proteasomal degradation, thereby orchestrating the precise timing of mitotic events. Given its critical role, Cdc20 has emerged as a compelling therapeutic target in oncology and other proliferative disorders. This technical guide focuses on the small molecule inhibitor, Cdc20-IN-1, and its direct cellular target, Cdc20. We will delve into the molecular interactions, provide quantitative data where available, and present detailed experimental protocols for the characterization of this inhibitor.

The Cellular Target: Cell Division Cycle 20 (Cdc20)

Cdc20 is a key regulatory protein that governs the transition from metaphase to anaphase during mitosis. Its primary function is to bind to and activate the APC/C, a large multi-subunit E3 ubiquitin ligase.[1][2][3] This activation is essential for the recognition and subsequent ubiquitination of specific substrate proteins, marking them for degradation by the 26S proteasome.

Two of the most critical substrates of the APC/C-Cdc20 complex are Securin and Cyclin B1 .[1][2]

-

Securin: The degradation of securin leads to the activation of separase, a protease that cleaves the cohesin complexes holding sister chromatids together. This event triggers the onset of anaphase.

-

Cyclin B1: The destruction of Cyclin B1, the regulatory subunit of Cyclin-Dependent Kinase 1 (CDK1), leads to a decline in CDK1 activity. This is a prerequisite for mitotic exit and cytokinesis.

The activity of Cdc20 is tightly regulated throughout the cell cycle. Its expression levels peak during the G2 and M phases, and its association with the APC/C is controlled by phosphorylation events and the spindle assembly checkpoint (SAC). The SAC ensures that anaphase does not initiate until all chromosomes are correctly attached to the mitotic spindle by inhibiting the APC/C-Cdc20 complex.

This compound: A Direct Inhibitor of Cdc20

This compound is a small molecule inhibitor designed to specifically target Cdc20. The primary mechanism of action for Cdc20 inhibitors is to disrupt the interaction between Cdc20 and the APC/C, thereby preventing the ubiquitination and subsequent degradation of APC/C substrates. This leads to an accumulation of proteins like Cyclin B1 and Securin, causing a cell cycle arrest in mitosis, which can ultimately trigger apoptosis in cancer cells.

Quantitative Data

As of the latest available information, specific quantitative data such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values for this compound have not been widely published in peer-reviewed literature. The determination of these values is a critical step in the characterization of any inhibitor and would typically be performed using the biochemical and cell-based assays detailed in the experimental protocols section below.

For comparative purposes, other known Cdc20 inhibitors, such as Apcin, have been reported to have IC50 values in the low micromolar range in cell viability assays.

Signaling Pathways and Experimental Workflows

The inhibition of Cdc20 by this compound directly impacts the core cell cycle machinery. The following diagrams illustrate the key signaling pathway and a general experimental workflow for characterizing Cdc20 inhibitors.

References

An In-depth Technical Guide to the Binding Affinity of Inhibitors to Cdc20

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cell division cycle 20 (Cdc20) is a pivotal co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a multi-subunit E3 ubiquitin ligase that governs the timely degradation of key cell cycle proteins to ensure orderly progression through mitosis.[1] The dysregulation of Cdc20 activity is a characteristic feature of numerous cancers, rendering it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the binding affinity of inhibitors to Cdc20, with a focus on the well-characterized inhibitor Apcin, as a specific molecule designated "Cdc20-IN-1" with publicly available binding data could not be identified. The guide details quantitative binding data, experimental protocols for assessing binding affinity, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Cdc20 and its Inhibition

Cdc20 plays a crucial role in the metaphase-to-anaphase transition by recruiting substrates, such as cyclin B1 and securin, to the APC/C for ubiquitination and subsequent proteasomal degradation.[2][3][4] This process is essential for the separation of sister chromatids and exit from mitosis.[2] Small molecule inhibitors that disrupt the function of Cdc20 typically work by preventing its interaction with the APC/C or by blocking the binding of substrates to the Cdc20-APC/C complex. Such inhibition leads to an accumulation of cell cycle proteins, resulting in mitotic arrest and, often, apoptosis in rapidly dividing cancer cells.

Quantitative Binding Affinity Data

The binding affinity of an inhibitor to its target is a critical parameter in drug development, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) in functional assays. While a specific inhibitor named "this compound" lacks documented binding data in the public domain, extensive research has been conducted on the inhibitor Apcin and its analogues.

| Inhibitor | Target Interaction | Quantitative Data | Assay Type | Reference |

| Apcin | Binds to the D-box binding pocket of Cdc20 | Kd: 123 µM (1.23e+5 nM) | X-ray Crystallography | |

| Apcin Analogs | Designed based on Apcin structure | IC50: ~10 µM (in cell viability assays) | Cell Viability (MTT/CCK-8) | |

| Compound 27 (Ureido-based Apcin Analog) | Potent binding to Cdc20 | IC50: 0.06 ± 0.02 μM (in Hela cell viability) | Cell Viability | |

| proTAME | Inhibits the interaction between APC/C and Cdc20/Cdh1 | IC50: 12.5 µM (in OVCAR-3 cell viability) | Cell Viability |

Experimental Protocols

The determination of inhibitor binding affinity to Cdc20 involves a variety of biophysical and biochemical assays. Below are detailed methodologies for key experiments.

This assay directly measures the enzymatic activity of the APC/C-Cdc20 complex and the ability of an inhibitor to block the ubiquitination of a substrate.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine purified APC/C, E1 activating enzyme, E2 conjugating enzyme (e.g., Ube2C/Ube2S), and ubiquitin in a reaction buffer containing ATP and magnesium chloride.

-

Inhibitor Addition: Add the Cdc20 inhibitor at various concentrations. A vehicle control (e.g., DMSO) should be included.

-

Substrate Addition: Add a fluorescently or radioactively labeled APC/C substrate, such as the N-terminal fragment of cyclin B1.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) to allow for ubiquitination.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.

-

Electrophoresis: Separate the reaction products by SDS-polyacrylamide gel electrophoresis.

-

Visualization: Visualize the labeled substrate using an appropriate gel imaging system or autoradiography. The appearance of higher molecular weight bands indicates polyubiquitination.

-

Quantification: Quantify the intensity of the ubiquitinated and non-ubiquitinated substrate bands to determine the extent of inhibition and calculate the IC50 value.

Co-IP is used to assess the interaction between Cdc20 and its binding partners (e.g., APC/C subunits, substrates, or inhibitors) in a cellular context.

Protocol:

-

Cell Lysis: Lyse cells expressing the proteins of interest using a gentle lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.

-

Pre-clearing: (Optional) Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding.

-

Antibody Incubation: Add an antibody specific to the "bait" protein (e.g., Cdc20) to the cell lysate and incubate to allow the formation of antibody-protein complexes.

-

Immunoprecipitation: Add Protein A/G beads to the lysate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the "prey" protein (the suspected interacting partner).

SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic and affinity data.

Protocol:

-

Ligand Immobilization: Immobilize purified Cdc20 protein (the ligand) onto a sensor chip surface.

-

Analyte Injection: Flow a solution containing the inhibitor (the analyte) at various concentrations over the sensor surface.

-

Association and Dissociation: Monitor the change in the refractive index at the sensor surface as the analyte binds to the immobilized ligand (association phase) and then as a buffer flows over the surface to wash away the analyte (dissociation phase).

-

Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

ITC directly measures the heat changes that occur upon binding of two molecules, providing a complete thermodynamic profile of the interaction.

Protocol:

-

Sample Preparation: Prepare solutions of purified Cdc20 and the inhibitor in the same buffer to minimize heats of dilution.

-

Titration: Place the Cdc20 solution in the sample cell of the calorimeter and the inhibitor solution in the injection syringe.

-

Injection and Measurement: Inject small aliquots of the inhibitor into the Cdc20 solution and measure the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to Cdc20. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

TSA, or differential scanning fluorimetry, measures the change in the thermal stability of a protein upon ligand binding.

Protocol:

-

Sample Preparation: Mix purified Cdc20 protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

-

Inhibitor Addition: Add the inhibitor at various concentrations to the protein-dye mixture.

-

Thermal Denaturation: Gradually increase the temperature of the samples in a real-time PCR machine.

-

Fluorescence Monitoring: Monitor the fluorescence of the dye as the protein unfolds with increasing temperature.

-

Data Analysis: Determine the melting temperature (Tm) of the protein in the presence and absence of the inhibitor. A shift in Tm indicates a change in protein stability upon inhibitor binding.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.

Caption: APC/C-Cdc20 Signaling Pathway in Mitosis.

References

- 1. What are CDC20 inhibitors and how do they work? [synapse.patsnap.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Frontiers | Intricate Regulatory Mechanisms of the Anaphase-Promoting Complex/Cyclosome and Its Role in Chromatin Regulation [frontiersin.org]

In-Depth Technical Guide: The Effect of Cdc20-IN-1 on the Anaphase-Promoting Complex (APC/C)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a pivotal E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins, ensuring the fidelity of mitosis. Its coactivator, Cdc20, is essential for the recognition and ubiquitination of substrates such as Cyclin B1 and Securin, which triggers the metaphase-to-anaphase transition. Dysregulation of the APC/C-Cdc20 axis is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of a specific inhibitor, Cdc20-IN-1 (also known as Compound E1), detailing its effects on the APC/C, its mechanism of action, and its impact on cancer cells. This document includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the Anaphase-Promoting Complex (APC/C) and Cdc20

The APC/C is a large, multi-subunit cullin-RING E3 ubiquitin ligase that controls progression through mitosis and the G1 phase of the cell cycle.[1] Its activity is dependent on one of two coactivator proteins, Cdc20 or Cdh1, which recruit specific substrates to the complex for ubiquitination and subsequent degradation by the 26S proteasome.[2]

The APC/C, when activated by Cdc20 (forming APC/CCdc20), is responsible for initiating anaphase by targeting two principal substrates for destruction:

-

Securin: An inhibitory protein that binds to and inactivates separase. The degradation of securin liberates separase, which then cleaves the cohesin rings holding sister chromatids together.[1]

-

Cyclin B1: A regulatory subunit of Cyclin-Dependent Kinase 1 (CDK1). The destruction of Cyclin B1 leads to the inactivation of CDK1, which is a prerequisite for mitotic exit.[3]

Given its critical role in cell division, the aberrant expression of Cdc20 is frequently observed in various human cancers and is often associated with a poor prognosis. This has led to the development of small molecule inhibitors that target the APC/C-Cdc20 interaction as a potential anti-cancer strategy.

This compound: A Specific Inhibitor of Cdc20

This compound (Compound E1) is a recently identified small molecule inhibitor that specifically targets Cdc20.[4] It has demonstrated potent anti-proliferative activity in triple-negative breast cancer (TNBC) cell lines by inducing cell cycle arrest and autophagy.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound against various human breast cancer cell lines.

Table 1: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (μM) | Assay | Incubation Time |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.43 | MTT Assay | 96 hours |

| MDA-MB-468 | Triple-Negative Breast Cancer | 7.24 | MTT Assay | 96 hours |

| MCF7 | Estrogen Receptor-Positive Breast Cancer | Not specified | MTT Assay | 96 hours |

Data sourced from MedChemExpress datasheet citing Zhao SF, et al. 2024.

Mechanism of Action of this compound

This compound exerts its effects by inhibiting the function of Cdc20, which leads to the stabilization of APC/CCdc20 substrates. This accumulation of key cell cycle regulators has profound consequences for cellular proliferation.

Signaling Pathway

The following diagram illustrates the canonical APC/C signaling pathway and the point of intervention by this compound.

Caption: APC/C Signaling Pathway and Inhibition by this compound.

The inhibition of Cdc20 by this compound prevents the formation of a fully active APC/CCdc20 complex. This leads to the accumulation of Cyclin B1 and Securin, resulting in a metaphase arrest and ultimately inhibiting cell proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MDA-MB-468)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the overnight culture medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 96 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is used to measure the protein levels of APC/C substrates and other relevant markers.

Materials:

-

Treated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Cyclin B1, anti-Securin, anti-Cdc20, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature the protein lysates by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Experimental Workflow: Cell Cycle Analysis

The following diagram outlines the workflow for assessing the impact of this compound on the cell cycle.

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.

Logical Relationship: this compound's Cellular Effects

This diagram illustrates the logical progression from Cdc20 inhibition to the observed cellular outcomes.

Caption: Causal Chain of this compound's Anti-cancer Effects.

Conclusion

This compound is a specific inhibitor of the APC/C coactivator Cdc20, demonstrating significant anti-proliferative effects in triple-negative breast cancer cell lines. Its mechanism of action involves the disruption of the APC/CCdc20-mediated degradation of key mitotic regulators, leading to cell cycle arrest at the G2/M phase. The data and protocols presented in this technical guide provide a foundational resource for researchers and drug development professionals interested in targeting the APC/C pathway for cancer therapy. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

The Structural Basis of Cdc20 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell division cycle 20 (Cdc20) is a pivotal regulator of the metaphase-to-anaphase transition, acting as a co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase. The APC/C, once activated by Cdc20, targets key mitotic proteins, such as securin and S/M cyclins, for ubiquitination and subsequent proteasomal degradation, thereby ensuring the orderly progression of mitosis.[1] Given its critical role in cell cycle control, Cdc20 has emerged as a compelling therapeutic target in oncology and other diseases characterized by aberrant cell proliferation.[2][3] This technical guide provides an in-depth overview of the structural basis of Cdc20 inhibition, with a focus on the well-characterized small molecule inhibitor, apcin.

The Structure of Cdc20 and its Substrate Recognition

Human Cdc20 is a 499-amino acid protein characterized by a C-terminal WD40 repeat domain, which folds into a seven-bladed β-propeller structure.[1][4] This β-propeller domain is central to Cdc20's function, as it provides the binding sites for the degrons of APC/C substrates, primarily the Destruction Box (D-box) and the KEN-box.

The D-box binding pocket is located on the side of the WD40 domain, while the KEN-box binding site is situated on its top face. The recognition of these degrons by Cdc20 is a critical step in substrate recruitment to the APC/C for ubiquitination.

Mechanism of Inhibition by Apcin

Apcin, an acronym for APC inhibitor, is a small molecule that directly targets Cdc20 and competitively inhibits the ubiquitination of D-box-containing substrates.

Structural Insights from the Cdc20-Apcin Complex

The crystal structure of the human Cdc20 WD40 domain in complex with apcin (PDB ID: 4N14) provides a detailed snapshot of the inhibitory mechanism. Apcin binds directly to the D-box binding pocket on the side of the Cdc20 β-propeller. By occupying this pocket, apcin physically obstructs the binding of D-box-containing substrates, thereby preventing their recruitment to the APC/C and subsequent ubiquitination.

Quantitative Data on Cdc20 Inhibitors

The following tables summarize the available quantitative data for key Cdc20 inhibitors, apcin and pro-TAME (a pro-drug of TAME, which inhibits the interaction between Cdc20 and the APC/C).

| Inhibitor | Cell Line | IC50 (µM) | Assay Type | Reference |

| Apcin | U251MG (Glioblastoma) | 30.77 | Cell Viability (48h) | |

| Apcin | U87MG (Glioblastoma) | 81.38 | Cell Viability | |

| Apcin | A549 (Lung Carcinoma) | 113.61 | Antiproliferative (96h) | |

| Apcin | A375 (Melanoma) | 193.3 | Cell Viability (48h) | |

| Apcin Analog (Compound 22) | MDA-MB-231 (Breast Cancer) | ~10 | Cell Viability | |

| Apcin Analog (Compound 22) | MDA-MB-468 (Breast Cancer) | ~10 | Cell Viability | |

| Apcin Analog (Compound 27) | Hela (Cervical Cancer) | 0.06 ± 0.02 | Antiproliferative | |

| pro-TAME | OVCAR-3 (Ovarian Cancer) | 12.5 | Cell Growth | |

| pro-TAME | Primary Multiple Myeloma Cells | 2.8 - 20.3 | Cell Viability |

| Inhibitor | Target | Binding Affinity (Kd) | Method | Reference |

| Apcin | Cdc20 | 236 µM | Not Specified | |

| Apcin Analog (Compound 27) | Cdc20 | 97 µM | Not Specified | |

| D-box Peptide (D20) | Cdc20WD40 | 420 ± 50 nM | Surface Plasmon Resonance |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study the structural and functional aspects of Cdc20 inhibition.

Protein Expression and Purification of Human Cdc20 (WD40 Domain)

This protocol is adapted from methods described for expressing Cdc20 for structural studies.

Objective: To produce and purify the WD40 domain of human Cdc20 for structural and biophysical analysis.

Materials:

-

Baculovirus expression vector containing His6-tagged human Cdc20 (residues 161-477).

-

Sf9 insect cells.

-

Insect cell culture medium.

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, protease inhibitor cocktail).

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Ni-NTA affinity chromatography column.

-

Gel filtration chromatography column (e.g., Superdex 200).

-

SDS-PAGE analysis equipment.

Procedure:

-

Expression: Infect Sf9 insect cells with the recombinant baculovirus at an appropriate multiplicity of infection (MOI). Harvest the cells by centrifugation 48-72 hours post-infection.

-

Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His6-tagged Cdc20 protein with elution buffer.

-

Gel Filtration Chromatography: Further purify the eluted protein by gel filtration chromatography to remove aggregates and other impurities.

-

Purity Assessment: Analyze the purified protein fractions by SDS-PAGE to assess purity. Pool the fractions containing pure Cdc20.

-

Concentration and Storage: Concentrate the purified protein to a suitable concentration and store at -80°C.

In Vitro Ubiquitination Assay

This protocol is a generalized procedure based on established methods for assessing APC/C activity.

Objective: To determine the effect of an inhibitor on the ubiquitination of an APC/C substrate mediated by Cdc20.

Materials:

-

Purified E1 ubiquitin-activating enzyme.

-

Purified E2 ubiquitin-conjugating enzyme (e.g., UbcH10).

-

Purified ubiquitin.

-

Purified APC/C.

-

Purified Cdc20.

-

35S-labeled or fluorescently-labeled substrate (e.g., N-terminal fragment of cyclin B1).

-

ATP regeneration system.

-

Ubiquitination buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Test inhibitor (e.g., apcin).

-

SDS-PAGE loading buffer.

-

SDS-PAGE and autoradiography/fluorescence imaging equipment.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture on ice, including ubiquitination buffer, E1, E2, ubiquitin, ATP regeneration system, labeled substrate, APC/C, and Cdc20.

-

Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).

-

Initiation: Initiate the reaction by transferring the tubes to a 30°C water bath.

-

Time Course: Take aliquots of the reaction at different time points (e.g., 0, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer to the aliquots.

-

Analysis: Separate the reaction products by SDS-PAGE.

-

Visualization: Visualize the ubiquitinated substrate by autoradiography (for 35S-labeled substrate) or fluorescence imaging. A ladder of higher molecular weight bands indicates polyubiquitination.

Isothermal Titration Calorimetry (ITC)

This is a general protocol for measuring the binding affinity of an inhibitor to Cdc20.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of an inhibitor binding to Cdc20.

Materials:

-

Purified Cdc20 protein.

-

Test inhibitor.

-

ITC buffer (dialysis buffer for both protein and inhibitor to minimize heats of dilution).

-

Isothermal titration calorimeter.

Procedure:

-

Sample Preparation: Prepare the Cdc20 solution (typically in the cell) and the inhibitor solution (typically in the syringe) in the same, extensively dialyzed buffer. Degas both solutions.

-

Instrument Setup: Set the experimental parameters on the ITC instrument, including temperature, stirring speed, injection volume, and spacing between injections.

-

Loading: Load the Cdc20 solution into the sample cell and the inhibitor solution into the injection syringe.

-

Titration: Perform a series of injections of the inhibitor into the protein solution.

-

Data Acquisition: The instrument measures the heat change associated with each injection.

-

Data Analysis: Integrate the heat-change peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Surface Plasmon Resonance (SPR)

This is a generalized protocol for analyzing the kinetics of inhibitor binding to Cdc20.

Objective: To measure the association (kon) and dissociation (koff) rate constants and determine the binding affinity (Kd) of an inhibitor to Cdc20.

Materials:

-

SPR instrument and sensor chips (e.g., CM5).

-

Purified Cdc20 protein (ligand).

-

Test inhibitor (analyte).

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

-

Running buffer (e.g., HBS-EP+).

-

Amine coupling kit (EDC, NHS, ethanolamine).

Procedure:

-

Ligand Immobilization: Immobilize the purified Cdc20 onto the surface of a sensor chip using standard amine coupling chemistry. A reference channel should be prepared by activating and deactivating the surface without protein immobilization.

-

Analyte Injection: Inject a series of concentrations of the inhibitor (analyte) over the sensor chip surface.

-

Data Collection: Monitor the change in the refractive index in real-time to generate sensorgrams showing the association and dissociation phases.

-

Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

-

Data Analysis: Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the kon, koff, and Kd.

Protein Crystallization of Cdc20-Inhibitor Complex

This protocol provides a general framework for obtaining crystals of a Cdc20-inhibitor complex for X-ray diffraction studies.

Objective: To grow diffraction-quality crystals of the Cdc20-inhibitor complex.

Materials:

-

Highly pure and concentrated Cdc20 protein.

-

Test inhibitor.

-

Crystallization screens (various buffers, precipitants, and salts).

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates).

-

Microscopes for crystal visualization.

Procedure:

-

Complex Formation: Incubate the purified Cdc20 protein with a molar excess of the inhibitor to ensure complex formation.

-

Crystallization Screening: Set up crystallization trials using the vapor diffusion method. Mix a small volume of the protein-inhibitor complex with an equal volume of the reservoir solution from the crystallization screen.

-

Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

-

Crystal Monitoring: Regularly monitor the drops under a microscope for crystal growth.

-

Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by varying the concentrations of protein, inhibitor, and reservoir components to improve crystal size and quality.

-

Cryo-protection and Harvesting: Before X-ray diffraction analysis, soak the crystals in a cryo-protectant solution and then flash-cool them in liquid nitrogen.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving Cdc20 and a typical experimental workflow for characterizing a Cdc20 inhibitor.

Caption: APC/C-Cdc20 signaling pathway in mitosis and the point of inhibition by apcin.

Caption: A typical experimental workflow for the characterization of a novel Cdc20 inhibitor.

Conclusion

The structural and functional understanding of Cdc20 has provided a solid foundation for the rational design of specific inhibitors. The detailed structural information of the Cdc20-apcin complex has been instrumental in elucidating the mechanism of competitive inhibition at the D-box binding site. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of cell cycle regulation and drug discovery, facilitating the development of novel therapeutics targeting the Cdc20-APC/C axis. The continued exploration of the structural basis of inhibition for a wider range of Cdc20 inhibitors will undoubtedly pave the way for the next generation of anti-cancer agents.

References

- 1. Apcin inhibits the growth and invasion of glioblastoma cells and improves glioma sensitivity to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are CDC20 inhibitors and how do they work? [synapse.patsnap.com]

- 4. proTAME | APC/C inhibitor | Probechem Biochemicals [probechem.com]

In Vitro Characterization of Cdc20-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Cdc20-IN-1, a novel and specific inhibitor of Cell Division Cycle 20 (Cdc20). The information presented herein is synthesized from publicly available data and established methodologies for the evaluation of similar Cdc20 inhibitors, with a primary focus on the findings reported for this compound (also referred to as compound E1) in the context of triple-negative breast cancer research.[1]

Core Concepts: The Role of Cdc20 in Cell Cycle Progression

Cdc20 is a key regulatory protein that plays a crucial role in the metaphase-to-anaphase transition of the cell cycle.[2] It functions as a co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase.[2] The APC/CCdc20 complex targets specific substrates, such as securin and S/M cyclins, for ubiquitination and subsequent proteasomal degradation. This degradation is essential for the separation of sister chromatids and the exit from mitosis. Given its critical role in cell division, Cdc20 has emerged as a promising therapeutic target in oncology.

dot

Caption: Cdc20 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available information. These metrics are crucial for assessing the potency and selectivity of the inhibitor.

Table 1: In Vitro Antiproliferative Activity of this compound [1][3]

| Cell Line | Cancer Type | IC50 (μM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.43 |

| MCF-7 | Breast Adenocarcinoma | 16.51 |

| MDA-MB-468 | Triple-Negative Breast Cancer | 7.24 |

| A549 | Lung Carcinoma | 12.35 |

Table 2: Binding Affinity of this compound

| Parameter | Value | Method |

| Binding Affinity to Cdc20 | Higher than Apcin | Surface Plasmon Resonance (SPR) |

| Note: Specific quantitative binding data (e.g., Kd) for this compound is not yet publicly available. The qualitative comparison is based on the findings of Zhao et al., 2024. |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize this compound. These protocols are based on established procedures for evaluating Cdc20 inhibitors.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the concentration-dependent inhibitory effect of this compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, MCF-7, MDA-MB-468, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0.1 to 100 μM) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.

Colony Formation Assay

Objective: To assess the long-term effect of this compound on the clonogenic survival and proliferative capacity of cancer cells.

Methodology:

-

Cell Seeding: A low density of cells (e.g., 500-1000 cells per well) is seeded in 6-well plates.

-

Compound Treatment: Cells are treated with various concentrations of this compound and a vehicle control.

-

Incubation: The plates are incubated for 10-14 days, with the medium and compound being replaced every 3-4 days.

-

Colony Staining: The medium is removed, and the colonies are washed with PBS, fixed with methanol, and stained with crystal violet.

-

Quantification: The number of colonies (typically defined as a cluster of ≥50 cells) is counted manually or using an automated colony counter.

Cell Migration Assay (Wound Healing Assay)

Objective: To evaluate the effect of this compound on the migratory potential of cancer cells.

Methodology:

-

Cell Monolayer: Cells are grown to a confluent monolayer in 6-well plates.

-

Wound Creation: A sterile pipette tip is used to create a uniform scratch (wound) in the cell monolayer.

-

Compound Treatment: The cells are washed to remove debris and then treated with this compound at non-toxic concentrations.

-

Image Acquisition: Images of the wound are captured at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

-

Data Analysis: The width of the wound is measured at different points, and the percentage of wound closure is calculated to determine the extent of cell migration.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Methodology:

-

Cell Treatment: Cells are treated with this compound for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are treated with RNase A and stained with propidium iodide (PI).

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified. An accumulation of cells in the G2/M phase would be indicative of Cdc20 inhibition.

Western Blot Analysis

Objective: To investigate the effect of this compound on the protein levels of Cdc20 and its downstream targets.

Methodology:

-

Protein Extraction: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Cdc20, Cyclin B1, Securin, and a loading control (e.g., GAPDH or β-actin).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

dot

Caption: A generalized experimental workflow for the in vitro characterization of this compound.

Mechanism of Action

This compound is a specific inhibitor of Cdc20. By binding to Cdc20, it is proposed to disrupt the interaction between Cdc20 and the APC/C, thereby inhibiting the formation of the active APC/CCdc20 E3 ubiquitin ligase complex. This inhibition leads to the accumulation of APC/CCdc20 substrates, such as Cyclin B1 and Securin. The stabilization of these proteins results in a G2/M phase cell cycle arrest and can ultimately induce autophagy and apoptosis in cancer cells.

dot

Caption: Logical relationship of the mechanism of action of this compound.

This technical guide provides a foundational understanding of the in vitro characterization of this compound. Further studies will be necessary to fully elucidate its therapeutic potential.

References

Early Research on Cdc20 Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific compound designated "Cdc20-IN-1" did not yield publicly available research data. This guide will therefore focus on two well-characterized, early-stage small molecule inhibitors of Cdc20, Apcin and proTAME , as representative examples of foundational research in this area.

Introduction to Cdc20 as a Therapeutic Target

Cell division cycle 20 (Cdc20) is a key regulatory protein essential for proper cell division.[1] It functions as a co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase. The APC/C-Cdc20 complex targets specific cell cycle proteins, such as securin and S/M cyclins, for ubiquitination and subsequent degradation by the proteasome, thereby ensuring the timely progression of mitosis, particularly the transition from metaphase to anaphase.[2][3][4] Given its critical role in cell cycle regulation, Cdc20 has emerged as a promising therapeutic target, especially in oncology, where aberrant cell division is a hallmark.[1] Inhibition of Cdc20 is expected to induce mitotic arrest and apoptosis in rapidly dividing cancer cells.

Overview of Early Cdc20 Inhibitors: Apcin and proTAME

Early efforts in the discovery of Cdc20 inhibitors led to the identification of small molecules like Apcin and TAME (and its cell-permeable prodrug, proTAME).

-

Apcin was identified as a small molecule that binds to Cdc20 and competitively inhibits the ubiquitination of substrates containing a D-box motif. Structural analysis has shown that Apcin occupies the D-box binding pocket on the WD40 domain of Cdc20.

-

TAME (tosyl-L-arginine methyl ester) was discovered as an inhibitor of cyclin proteolysis. It functions by binding to the APC/C and preventing its activation by Cdc20. proTAME is a cell-permeable prodrug of TAME that is converted to the active compound by intracellular esterases.

Quantitative Data on Early Cdc20 Inhibitors

The following tables summarize the available quantitative data for Apcin and proTAME from early research studies.

Table 1: In Vitro and In-Cellular Efficacy of proTAME

| Compound | Cell Line/System | Assay Type | IC50 / IC20 | Reference |

| proTAME | OVCAR-3 (Ovarian Cancer) | Cell Growth Inhibition | IC50: 12.5 µM | |

| proTAME | Primary Multiple Myeloma (MM) cells | Cell Viability | IC50: 2.8 - 20.3 µM | |

| proTAME | RT4 (Bladder Cancer) | MTS Assay | IC20: 12 µM |

Table 2: Efficacy of Apcin Analogs

| Compound | Cell Line | Assay Type | IC50 | Reference |

| Apcin Analogs | MDA-MB-231, MDA-MB-468 (Breast Cancer) | Cell Viability | ~10 µM (some analogs sub-µM) |

Key Experimental Protocols

Detailed methodologies for key experiments used in the early evaluation of Cdc20 inhibitors are provided below.

In Vitro APC/C Ubiquitination Assay

This assay is crucial for determining the direct inhibitory effect of a compound on the ubiquitination of an APC/C substrate.

Objective: To measure the ability of an inhibitor to block the ubiquitination of a specific APC/C substrate (e.g., cyclin B1) in a reconstituted system.

Protocol Outline:

-

Reaction Setup: In a microcentrifuge tube, combine purified APC/C, E1 activating enzyme, an appropriate E2 conjugating enzyme (e.g., Ube2C/Ube2S), and ubiquitin in a reaction buffer containing ATP and magnesium chloride.

-

Inhibitor Addition: Add the Cdc20 inhibitor (e.g., Apcin, TAME) at various concentrations. A vehicle control (e.g., DMSO) must be included.

-

Substrate Addition: Add a labeled (e.g., fluorescently) APC/C substrate, such as the N-terminal fragment of cyclin B1.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) to allow for the ubiquitination reaction to proceed.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.

-

Electrophoresis and Visualization: Separate the reaction products by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and visualize the labeled substrate using an appropriate imaging system. The appearance of higher molecular weight bands indicates polyubiquitination.

-

Quantification: Quantify the intensity of the ubiquitinated and non-ubiquitinated substrate bands to determine the extent of inhibition.

Cell Viability/Cytotoxicity Assay (MTT/CCK-8)

These assays are used to assess the effect of an inhibitor on cell proliferation and viability.

Objective: To determine the concentration-dependent effect of a Cdc20 inhibitor on the viability of cancer cell lines and to calculate the IC50 value.

Protocol Outline:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with a range of concentrations of the Cdc20 inhibitor. A vehicle control is essential.

-

Incubation: Incubate the cells for a specified period, typically 48 to 72 hours.

-

Reagent Addition:

-

MTT Assay: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals. Then, add a solubilizing agent to dissolve the crystals.

-

CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.

-

-

Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by a Cdc20 inhibitor.

Objective: To determine if inhibition of Cdc20 leads to programmed cell death.

Protocol Outline:

-

Cell Treatment: Treat cells with the Cdc20 inhibitor at various concentrations for a specified time. Include both positive and negative controls.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC, APC) and a dead cell stain like propidium iodide (PI) or 7-AAD.

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the core signaling pathway of APC/C-Cdc20 and the mechanisms of action of Apcin and proTAME.

APC/C-Cdc20 Signaling Pathway

References

Specificity of Cdc20 Inhibition: A Technical Guide to Characterizing Cdc20-IN-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Anaphase-Promoting Complex/Cyclosome (APC/C) is a critical E3 ubiquitin ligase that orchestrates cell cycle progression. Its activity is directed by two co-activators, Cdc20 and Cdh1, which present distinct, yet overlapping, substrate specificities and temporal regulation. While Cdc20 is primarily active during mitosis and is considered an oncogene, Cdh1 functions during late mitosis and G1 phase and is generally regarded as a tumor suppressor.[1][2][3][4][5] This functional dichotomy makes the selective inhibition of Cdc20 a highly attractive strategy in oncology drug development.

This technical guide provides an in-depth overview of the methodologies used to determine the specificity of a putative Cdc20 inhibitor, herein referred to as Cdc20-IN-1, for Cdc20 over its homolog Cdh1. We will use the well-characterized APC/C inhibitors, Apcin and proTAME (a prodrug of TAME), as illustrative examples to provide context for the experimental protocols and data presentation.

The APC/C Signaling Pathway: The Roles of Cdc20 and Cdh1

The APC/C, in conjunction with its co-activators Cdc20 and Cdh1, targets a host of cell cycle proteins for proteasomal degradation, thereby driving unidirectional progression through the cell cycle. The timely activation and inactivation of APC/CCdc20 and APC/CCdh1 are crucial for genomic stability.

-

APC/CCdc20: Active from prometaphase to anaphase, it primarily targets substrates containing a Destruction Box (D-box) motif, such as Cyclin B1 and Securin, for degradation, initiating anaphase and mitotic exit.

-

APC/CCdh1: Activated in late mitosis and G1, it recognizes substrates with either a D-box or a KEN box, including Cdc20 itself, ensuring a stable G1 phase.

The distinct roles and substrate specificities of Cdc20 and Cdh1 underscore the importance of developing inhibitors with high selectivity for Cdc20 to minimize off-target effects on Cdh1-mediated processes.

Mechanisms of Action of Exemplar Inhibitors

To effectively design and interpret specificity assays for this compound, it is instructive to understand the mechanisms of established inhibitors.

-

Apcin: This small molecule binds directly to the D-box binding site on Cdc20. This competitive inhibition prevents the recruitment of D-box-containing substrates to the APC/C, thereby blocking their ubiquitination and degradation. Apcin is considered a Cdc20-specific inhibitor.

-

proTAME (TAME): TAME, the active form of proTAME, functions by mimicking the C-terminal Ile-Arg (IR) tail of Cdc20 and Cdh1. This allows it to bind to the APC/C core and competitively inhibit the loading of both Cdc20 and Cdh1, although some studies suggest a preferential inhibition of APC/CCdc20 in certain cellular contexts.

Quantitative Data on Inhibitor Specificity

| Inhibitor | Target | Mechanism | Cellular IC50 (Representative) | Effect on APC/CCdc20 Substrates (e.g., Cyclin B1) | Effect on APC/CCdh1 Substrates (e.g., Skp2) | Inferred Specificity |

| Apcin | Cdc20 | Competes with D-box substrates for binding to Cdc20. | ~10-80 µM in various cancer cell lines. | Stabilization. | No significant effect reported. | Cdc20 selective. |

| proTAME | APC/C Core | Prevents binding of Cdc20 and Cdh1 to the APC/C. | ~12 µM in multiple myeloma cell lines. | Stabilization. | No significant effect observed in some studies. | Preferential for Cdc20 in some cellular contexts, but can inhibit Cdh1. |

Note: Cellular IC50 values are dependent on the cell line and assay conditions.

Experimental Protocols for Determining Specificity

A multi-faceted approach is required to rigorously determine the specificity of this compound. This involves a combination of in vitro biochemical assays and cell-based assays.

In Vitro Ubiquitination Assay

This is the gold standard for directly measuring the enzymatic activity of the APC/C. The assay reconstitutes the ubiquitination cascade in a test tube, allowing for the precise measurement of inhibitor effects on the activity of APC/CCdc20 and APC/CCdh1.

Objective: To determine the IC50 of this compound against APC/CCdc20 and APC/CCdh1.

Methodology:

-

Reagent Preparation:

-

Purified APC/C, E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme (e.g., Ube2C/Ube2S), and ubiquitin.

-

Recombinant Cdc20 and Cdh1.

-

A fluorescently labeled substrate (e.g., the N-terminal fragment of Cyclin B1 for APC/CCdc20 and a KEN-box containing substrate for APC/CCdh1).

-

Reaction buffer containing ATP and magnesium chloride.

-

This compound at a range of concentrations.

-

-

Reaction Setup:

-

Combine APC/C, E1, E2, ubiquitin, and either Cdc20 or Cdh1 in the reaction buffer.

-

Add this compound at various concentrations (a vehicle control, e.g., DMSO, should be included).

-

Initiate the reaction by adding the fluorescently labeled substrate.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) to allow for ubiquitination.

-

Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the fluorescently labeled substrate using a gel imaging system. The appearance of higher molecular weight bands indicates polyubiquitination.

-

Quantify the intensity of the ubiquitinated and non-ubiquitinated substrate bands to determine the percentage of inhibition at each concentration of this compound.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Cellular Substrate Stabilization Assay

This assay assesses the ability of this compound to protect specific APC/C substrates from degradation within a cellular context.

Objective: To determine if this compound preferentially stabilizes APC/CCdc20 substrates over APC/CCdh1 substrates in cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable human cell line (e.g., HeLa or U2OS).

-

Synchronize the cells in mitosis (e.g., using a thymidine-nocodazole block) to ensure high APC/CCdc20 activity. For APC/CCdh1 activity, cells can be analyzed in G1 phase.

-

Treat the cells with a range of concentrations of this compound or a vehicle control.

-

-

Cell Lysis and Protein Analysis:

-

Harvest and lyse the cells at various time points after treatment.

-

Separate the protein lysates by SDS-PAGE.

-

Perform Western blotting using antibodies against specific substrates:

-

APC/CCdc20 substrates: Cyclin B1, Securin.

-

APC/CCdh1 substrates: Skp2, Cdc20.

-

-

Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Analysis:

-

Quantify the band intensities for each substrate relative to the loading control.

-

Compare the levels of substrate stabilization between this compound treated and control cells. A selective inhibitor should show a significant increase in the levels of APC/CCdc20 substrates with minimal or no effect on APC/CCdh1 substrates.

-

Conclusion

Determining the specificity of a Cdc20 inhibitor is a critical step in its development as a potential therapeutic agent. A combination of in vitro enzymatic assays and cell-based substrate stabilization studies is essential for a comprehensive assessment. By employing the methodologies outlined in this guide, researchers can robustly characterize the potency and selectivity of novel compounds like this compound, paving the way for the development of next-generation cancer therapies that selectively target the mitotic machinery of tumor cells.

References

- 1. Paradoxical mitotic exit induced by a small molecule inhibitor of APC/CCdc20 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting APC/CCDC20 by Pro-TAME Suppresses Tumor Proliferation and Induces Apoptosis in Endometrial Carcinoma [imrpress.com]

- 3. Targeting Cdc20 as a novel cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. APC/C-Cdh1: From cell cycle to cellular differentiation and genomic integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitotic Regulation of the APC Activator Proteins CDC20 and CDH1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Apcin, a Cdc20 Inhibitor for Inducing Mitotic Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell division cycle 20 (Cdc20) is a critical co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that orchestrates the timely degradation of key mitotic proteins, including cyclin B1 and securin. This degradation is essential for the transition from metaphase to anaphase and subsequent mitotic exit. Dysregulation of Cdc20 is frequently observed in various cancers, making it a compelling target for anti-cancer drug development.

Apcin is a cell-permeable small molecule inhibitor that specifically targets Cdc20. It functions by binding to the D-box binding site of Cdc20, thereby preventing the recognition and subsequent ubiquitination of APC/C substrates.[1][2][3] This inhibition of APC/CCdc20 activity leads to the accumulation of its substrates, resulting in a prolonged mitotic arrest and, in many cancer cell lines, induction of apoptosis.[3][4] These application notes provide detailed protocols for utilizing Apcin to induce mitotic arrest and evaluate its effects on cultured cells.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of Apcin in various cancer cell lines.

| Cell Line [Organism] | Assay | IC50 (µM) | Exposure Time (h) | Reference |

| MG63 (Human Osteosarcoma) | MTT Assay | ~50 | 72 | |

| U2OS (Human Osteosarcoma) | MTT Assay | ~50 | 72 | |

| MDA-MB-231 (Human Breast Cancer) | Cell Viability | ~10 | Not Specified | |

| MDA-MB-468 (Human Breast Cancer) | Cell Viability | ~10 | Not Specified | |

| U251MG (Human Glioblastoma) | CCK-8 Assay | Not Specified | 48 (in combination) | |

| U251TR (Human Glioblastoma) | CCK-8 Assay | Not Specified | 48 (in combination) |

Table 1: IC50 Values of Apcin in Various Cancer Cell Lines. IC50 values represent the concentration of Apcin required to inhibit cell growth by 50%.

| Cell Line | Treatment | Observation | Reference |

| hTERT-RPE1 | 50 µM Apcin + Nocodazole | Shortened mitotic duration (from 858 to 351 minutes) | |

| MG63 and U2OS | 50-75 µM Apcin for 48h | Dose-dependent increase in apoptosis | |

| U251 | Apcin (dose-dependent) | Increased expression of the pro-apoptotic protein Bim | |

| MDA-MB-468 | 10-30 µM Apcin for 24h | Accumulation of Cyclin B1 and Securin |

Table 2: Cellular Effects of Apcin Treatment. This table highlights key cellular responses to Apcin treatment in different cell lines.

Signaling Pathway and Experimental Workflow

Figure 1: Cdc20-APC/C Signaling Pathway and Inhibition by Apcin.

Figure 2: Experimental Workflow for Evaluating Apcin Efficacy.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Apcin on cultured cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

96-well plates

-

Apcin (stock solution in DMSO)

-